4-Bromo-2-fluorophenol
Overview
Description
4-Bromo-2-fluorophenol is an organic compound with the molecular formula C6H4BrFO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is known for its clear colorless to brownish liquid form and has a molecular weight of 191.00 g/mol .
Scientific Research Applications
4-Bromo-2-fluorophenol has several applications in scientific research:
Medicine: It is involved in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Safety and Hazards
When handling 4-Bromo-2-fluorophenol, avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
4-Bromo-2-fluorophenol is a chemical compound that can be used as a starting material for the synthesis of various other compounds . .
Mode of Action
It is primarily used as a starting material in the synthesis of other compounds . For instance, it can be used in the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation .
Biochemical Pathways
It is used in the synthesis of 2-phenylpyran-4-ones, which are evaluated for their inhibitory activity against cyclooxygenase-2 . This suggests that this compound might indirectly influence the cyclooxygenase-2 pathway.
Pharmacokinetics
It is known to have a high lipophilicity, which could potentially influence its bioavailability .
Result of Action
As a starting material in the synthesis of other compounds, its effects would largely depend on the properties of the synthesized compounds .
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorophenol can be synthesized from 2-fluorophenol through a bromination reaction. The process involves the addition of bromine to a solution of 2-fluorophenol in methylene chloride, which is cooled to approximately 3°C in an ice bath. The reaction mixture is stirred at this temperature for two hours and then at room temperature for one hour. The mixture is then poured into water containing excess sodium bisulfite to neutralize the bromine. The organic phase is separated, washed with methylene chloride, and dried over magnesium sulfate. The solvent is evaporated to yield this compound as a colorless oil with a yield of 90% .
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thiols.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or reduced phenolic compounds.
Comparison with Similar Compounds
2-Fluorophenol: Similar in structure but lacks the bromine atom at position 4.
4-Bromophenol: Similar in structure but lacks the fluorine atom at position 2.
2-Bromo-5-fluorophenol: Another halogenated phenol with bromine and fluorine atoms at different positions.
Uniqueness: 4-Bromo-2-fluorophenol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique structure allows for the synthesis of specific derivatives that may not be easily accessible from other similar compounds .
Properties
IUPAC Name |
4-bromo-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVOZMPTISNBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175271 | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-94-4 | |
Record name | 4-Bromo-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2105-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the halogen substituent at the 4-position influence the metabolism of 4-halo-2-fluorophenols?
A1: Research indicates that the type of halogen at the 4-position significantly impacts the Phase II metabolism, specifically the ratio of sulfation to glucuronidation, of 4-halo-2-fluorophenols. Studies using rat models revealed that when the 2-fluoro-4-halophenols were formed from the respective 3-halo-fluorobenzenes, the sulfation to glucuronidation ratio decreased as the halogen changed from fluorine to chlorine to bromine []. Interestingly, this effect was less pronounced when the 2-fluoro-4-halophenols were directly administered, suggesting an influence of the initial metabolic step on the subsequent conjugation reactions [].
Q2: What is the role of hydrophobicity in the glucuronidation of 4-halo-2-fluorophenols?
A2: The increasing hydrophobicity of the 4-halo-2-fluorophenols, moving from fluorine to bromine substitution, appears to be a key factor influencing their glucuronidation []. In vitro studies demonstrated a decrease in the apparent Km for glucuronidation with increasing halogen size, implying a higher affinity of the enzyme for the more hydrophobic substrates []. This observation is attributed to the enhanced accumulation of hydrophobic compounds in the lipid membrane environment of UDP-glucuronyltransferases, thereby facilitating their interaction with the enzyme and subsequent conjugation [].
Q3: Is there evidence of intramolecular hydrogen bonding influencing the 1hJFH spin-spin coupling in 4-Bromo-2-fluorophenol?
A3: Contrary to previous assumptions, recent research employing quantum theory of atoms in molecules analysis did not identify a bond critical point between the hydroxyl (-OH) and fluorine (-F) moieties in this compound []. This finding suggests that intramolecular hydrogen bonding is not the driving force behind the observed 1hJFH spin-spin coupling in this molecule []. Instead, the coupling is attributed to through-space interactions (nTSJFH coupling), primarily mediated by electron cloud overlap between the fluorine and hydrogen atoms [].
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